5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride
Overview
Description
5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C5H8Cl2FN3 and its molecular weight is 200.04 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride typically involves multi-step procedures. One common method starts with the formation of the triazole ring through cyclization reactions of hydrazines with carboxylic acids or esters, followed by the introduction of the chloromethyl and fluoroethyl groups via substitution reactions. This approach may employ various reagents such as thionyl chloride or sulfuryl chloride for chloromethylation, and fluoroethyl bromide for fluoroethylation.
Industrial production methods: : Industrial-scale synthesis leverages efficient and scalable methodologies, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow processes may be utilized to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes: : The compound can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the chloromethyl group is a key site for nucleophilic substitution, while the triazole ring can undergo oxidation or reduction under suitable conditions.
Common reagents and conditions: : Typical reagents include bases such as sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major products formed: : Depending on the reaction type, major products may include derivatives with altered substituents on the triazole ring or modifications to the fluoroethyl and chloromethyl groups.
Scientific Research Applications: : 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride is utilized across various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules and as an intermediate in organic reactions.
Biology: : Employed in biochemical assays to study enzyme-substrate interactions and molecular binding mechanisms.
Medicine: : Investigated for potential therapeutic applications, such as antifungal or antibacterial agents, due to its bioactive triazole moiety.
Industry: : Applied in material science for developing polymers or as a precursor in the manufacture of agrochemicals.
Mechanism of Action: : The compound’s mechanism of action is largely dependent on its interaction with specific molecular targets. Its triazole ring can inhibit enzymes by binding to active sites, while the fluoroethyl and chloromethyl groups may enhance binding affinity or influence lipophilicity, affecting cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with other similar compounds: : Compared to other triazole derivatives, 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride offers unique properties such as enhanced reactivity and improved binding interactions due to its specific functional groups.
List of similar compounds: : Other compounds in this class include 1H-1,2,4-triazole, 4,5-dichloro-2-(2-fluoroethyl)-1H-1,2,4-triazole, and 1-(2-fluoroethyl)-1H-1,2,4-triazole, each with varying substituents that alter their chemical behavior and applications.
All in all, this compound exemplifies the versatility and scientific intrigue of triazole derivatives in contemporary research and industrial applications. Fascinating stuff, wouldn't you agree?
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClFN3.ClH/c6-3-5-8-4-9-10(5)2-1-7;/h4H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQRCFXMUOKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)CCl)CCF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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